molecular formula C13H9ClO B8591968 3-(Naphthalen-1-yl)prop-2-enoyl chloride

3-(Naphthalen-1-yl)prop-2-enoyl chloride

Cat. No. B8591968
M. Wt: 216.66 g/mol
InChI Key: OPIGLBSXOOGSLX-UHFFFAOYSA-N
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Patent
US07012121B2

Procedure details

3-(1-Naphthalenyl)-2-Propenoic acid (7.5 g, 0.038 mol) was slurried in 15 ml of oxalyl chloride and refluxed for 2 hr. The resulting solution was evaporated to yield 8.0 g (99 percent) of yellow solid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]=[CH:12][C:13]([OH:15])=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C(Cl)(=O)C([Cl:19])=O>>[C:1]1([CH:11]=[CH:12][C:13]([Cl:19])=[O:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=CC(=O)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting solution was evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C=CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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